Product packaging for 2-Thiabicyclo[3.2.0]hepta-1(5),3-diene(Cat. No.:CAS No. 111999-57-6)

2-Thiabicyclo[3.2.0]hepta-1(5),3-diene

Cat. No.: B14300425
CAS No.: 111999-57-6
M. Wt: 110.18 g/mol
InChI Key: JFJPGLVXPZVMCA-UHFFFAOYSA-N
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Description

2-Thiabicyclo[3.2.0]hepta-1(5),3-diene is a synthetically valuable sulfur-containing bicyclic organic compound. Its fused [3.2.0] bicyclic core, which incorporates a sulfur atom and two double bonds, makes it a versatile intermediate for exploring novel chemical space and developing new synthetic methodologies. Researchers are interested in this scaffold for its potential in constructing more complex sulfur heterocycles, which are important structures in medicinal chemistry and materials science. The strain inherent in its bicyclic system can be leveraged in cycloaddition reactions and ring-opening polymerizations, providing access to functionalized polymers and complex molecular architectures. This compound is related to other studied systems, such as 3-Thiabicyclo[3.2.0]hepta-1,4-diene and 3-azabicyclo[3.2.0]hepta-1,4-diene, which have demonstrated utility in unique synthetic transformations . Handling this reagent requires appropriate expertise and safety precautions. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6S B14300425 2-Thiabicyclo[3.2.0]hepta-1(5),3-diene CAS No. 111999-57-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111999-57-6

Molecular Formula

C6H6S

Molecular Weight

110.18 g/mol

IUPAC Name

2-thiabicyclo[3.2.0]hepta-1(5),3-diene

InChI

InChI=1S/C6H6S/c1-2-6-5(1)3-4-7-6/h3-4H,1-2H2

InChI Key

JFJPGLVXPZVMCA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CS2

Origin of Product

United States

Elucidating the Chemical Reactivity and Transformation Pathways of 2 Thiabicyclo 3.2.0 Hepta 1 5 ,3 Diene Systems

Thermal Isomerization and Rearrangement Processes

The application of heat to 2-thiabicyclo[3.2.0]hepta-3,6-diene systems initiates fascinating isomerization and rearrangement reactions, primarily governed by the principles of pericyclic reactions. These transformations are not only synthetically useful but also mechanistically significant.

A prominent thermal reaction observed in derivatives of 2-thiabicyclo[3.2.0]hepta-3,6-diene is the Cope rearrangement, a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. acs.orgmst.edust-andrews.ac.uk This process involves the reorganization of a 1,5-diene system through a cyclic transition state, leading to an isomeric 1,5-diene. In the case of 2-thiabicyclo[3.2.0]hepta-3,6-diene-6,7-dicarbonitriles, thermal treatment at temperatures between 110-140 °C results in their conversion to the corresponding 4,5-dicarbonitrile isomers in high yields (82-84%). acs.orgmst.edu

The Cope rearrangement in these rigid bicyclic systems is mechanistically noteworthy. acs.orgmst.edu It is proposed to proceed through a concerted, symmetry-allowed antarafacial-antarafacial pathway. acs.org An antarafacial process is one in which the bonding interactions occur on opposite faces of the π-system. wikipedia.org For a Cope rearrangement, this means that the new sigma bond is formed on the opposite face of the original pi system from where the old sigma bond was broken, and vice-versa for the other pi system. While such a mechanism is typically disfavored in flexible acyclic 1,5-dienes due to high transition state strain, the rigid framework of the 2-thiabicyclo[3.2.0]hepta-3,6-diene system makes this pathway more accessible. acs.org This specific stereochemical course is a direct consequence of the orbital symmetry requirements for a concerted beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. uh.edu

Kinetic studies of the thermal isomerization of 2-thiabicyclo[3.2.0]hepta-3,6-diene-6,7-dicarbonitriles reveal that the reactions are first-order and that their rates are largely independent of solvent polarity. acs.orgmst.edu This observation is consistent with a concerted mechanism involving a non-polar transition state. The activation parameters for this rearrangement have been determined and are presented in the table below. The relatively large positive enthalpy of activation (ΔH‡) indicates a significant energy barrier to the reaction, while the near-zero entropy of activation (ΔS‡) is characteristic of a highly ordered, cyclic transition state, further supporting the proposed concerted mechanism. acs.orgmst.edu

CompoundSolventTemperature (°C)Rate Constant (k x 10⁵ s⁻¹)ΔH‡ (kJ mol⁻¹)ΔS‡ (J K⁻¹ mol⁻¹)
6,7-dicyano-1,3,4,5-tetramethyl-2-thiabicyclo[3.2.0]hepta-3,6-dieneMesitylene110.01.83120 ± 4-1 ± 1
6,7-dicyano-1,3,4,5-tetramethyl-2-thiabicyclo[3.2.0]hepta-3,6-dieneAcetonitrile110.02.17122 ± 40 ± 1
6,7-dicyano-1,3,4,5-tetramethyl-2-thiabicyclo[3.2.0]hepta-3,6-dieneDimethyl sulfoxide110.02.50121 ± 4-2 ± 1

This data is compiled from research on the thermal isomerization of 2-thiabicyclo[3.2.0]hepta-3,6-diene derivatives. acs.org

Valence isomerizations are reactions that involve the reorganization of σ and π electrons, leading to isomers with different bonding patterns. In bicyclic systems, these transformations can be particularly complex. While the Cope rearrangement is a prime example, other valence isomerizations can also occur. For instance, the interconversion between bicyclo[4.1.0] and cyclohepta-1,3,5-triene systems is a well-studied valence isomerization. beilstein-journals.org In the context of 2-thiabicyclo[3.2.0]hepta-1(5),3-diene systems, the potential for such rearrangements exists, although they may be less common than the Cope rearrangement. For example, thermal rearrangement of tricyclo[4.1.0.0²,⁷]heptane derivatives can lead to bicyclo[3.2.0]heptene systems, suggesting that transformations between different bicyclic frameworks are possible under thermal conditions. thieme-connect.de

Cope Rearrangement in 2-Thiabicyclo[3.2.0]hepta-3,6-dienes

Photochemical Reactions and Photoisomerization Pathways

In contrast to thermal reactions, photochemical processes in this compound systems are initiated by the absorption of light, which populates excited electronic states with different reactivity profiles. These reactions often lead to products that are not accessible through thermal pathways.

Upon photochemical irradiation, derivatives of 2-thiabicyclo[3.2.0]hepta-3,6-diene undergo a distinct rearrangement pathway that is initiated by the cleavage of the C-S bond. acs.orgmst.edu This homolytic bond cleavage generates a diradical intermediate, which can then undergo subsequent rearrangements to yield new isomeric products. Specifically, the photochemical isomerization of 2-thiabicyclo[3.2.0]hepta-3,6-diene-6,7-dicarbonitriles leads to the formation of their 1,7-dicarbonitrile isomers. acs.org This transformation highlights the lability of the C-S bond in the excited state and provides a pathway to novel molecular architectures that are not observed under thermal conditions. In some cases, prolonged irradiation can lead to further, more complex rearrangements of the initial photoproducts. acs.org

Influence of Irradiation Conditions on Reaction Outcomes

The photochemical behavior of 2-thiabicyclo[3.2.0]hepta-3,6-diene systems is markedly influenced by irradiation conditions, leading to different isomeric products. mst.eduacs.org Photochemical rearrangement of 2-thiabicyclo[3.2.0]hepta-3,6-diene-6,7-dicarbonitriles proceeds via the cleavage of the C-1-S bond, resulting in the formation of 1,7-dicarbonitrile isomers. mst.eduacs.org For instance, prolonged irradiation of certain isomers can lead to further rearrangements. acs.org

The stereochemistry of electrocyclic reactions, such as the ring-opening of cyclobutene (B1205218) systems, is distinctly different under thermal versus photochemical conditions. masterorganicchemistry.com While thermal reactions typically proceed in a conrotatory fashion, photochemical reactions favor a disrotatory pathway. masterorganicchemistry.com This is because irradiation with UV light excites an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com This new HOMO has a different orbital symmetry, which dictates the opposite rotational preference for bond formation or cleavage to occur. masterorganicchemistry.com

Intramolecular [2+2] photocycloaddition is a key method for synthesizing heterobicyclo[3.2.0]heptane skeletons, including oxa- and thia- derivatives. researchgate.nettaltech.ee The irradiation of substrates like 2-acetyl-2-(prop-2-enyl)thiophen-3(2H)-ones leads to the formation of 7-thiatricyclo[3.2.1.0³,⁶]octan-2-ones. researchgate.net The regioselectivity and efficiency of these photocycloaddition reactions are dependent on the specific substituents and the heteroatom present in the ring system. researchgate.net

Table 1: Influence of Reaction Conditions on Isomerization of 2-Thiabicyclo[3.2.0]hepta-3,6-diene Derivatives acs.org
Starting CompoundConditionProduct(s)Key Transformation
2-thiabicyclo[3.2.0]hepta-3,6-diene-6,7-dicarbonitrilesThermal (110-140 °C)4,5-dicarbonitrile isomersAntarafacial-antarafacial Cope rearrangement
2-thiabicyclo[3.2.0]hepta-3,6-diene-6,7-dicarbonitrilesPhotochemical (Irradiation)1,7-dicarbonitrile isomersCleavage of the C-1-S bond

Ring-Opening Reactions and Ring Strain Release

Electrophile-Induced Ring Opening in Related Heterobicyclo[3.2.0]heptadienes

The significant ring strain inherent in the cyclobutene ring of heterobicyclo[3.2.0]heptadiene systems makes them susceptible to ring-opening reactions. nih.gov This strain can be relieved through processes like cycloreversion. nih.gov In the context of carbonyl-olefin metathesis, the high ring strain of cyclobutenes facilitates both the initial cycloaddition and the subsequent strain-relieving cycloreversion steps. nih.gov Transition metal-catalyzed electrophilic ring-opening reactions offer a distinct pathway for cleaving strained heterocycles, allowing for the use of various electrophiles as coupling partners. researchgate.net This strategy is particularly valuable for C-C bond formation, as it can employ readily available electrophiles like organohalides or aldehydes instead of more sensitive organometallic reagents. researchgate.net

Mechanisms of Cyclobutene Ring Opening

The electrocyclic ring-opening of cyclobutene to form a 1,3-diene is a classic pericyclic reaction governed by the principles of orbital symmetry. masterorganicchemistry.compitt.edu Under thermal conditions, this 4π-electron process proceeds via a conrotatory mechanism, where the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). masterorganicchemistry.compitt.edu Conversely, under photochemical conditions, the reaction follows a disrotatory pathway, with the substituents rotating in opposite directions. masterorganicchemistry.com

The stereoselectivity of these reactions can be further refined by the concept of "torquoselectivity," which describes the preferential direction of twisting of the breaking σ-bonds in the transition state, influenced by electronic effects of substituents on the cyclobutene ring. pitt.eduresearchgate.net For fused bicyclic systems, this theory helps to explain diastereomeric preferences in ring-opening reactions. pitt.edu Computational studies have investigated the cycloaddition and subsequent ring-opening sequence, finding that for certain fused cyclobutene intermediates, the ring-opening occurs in a disrotatory mode even under thermal conditions, which deviates from the typical Woodward-Hoffmann rules for isolated cyclobutenes. researchgate.net This anomaly is often attributed to the specific geometric and electronic constraints imposed by the fused ring system. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions

Friedel-Crafts Type Alkylation of Initial Cycloadducts

The initial [2+2] cycloadducts formed from the reaction of thiophenes with activated alkynes can themselves participate in further reactions. In the case of the AlCl₃-catalyzed reaction between 2,5-dimethylthiophene (B1293386) and 2-butynedinitrile, the expected 2-thiabicyclo[3.2.0]hepta-3,6-diene is not the final product. mst.edu Instead, the initially formed cycloadduct acts as an electrophile in a subsequent Friedel-Crafts type alkylation with a second molecule of 2,5-dimethylthiophene. mst.edu This leads to the formation of a 2:1 reaction product, demonstrating that the bicyclic system can be reactive towards electron-rich aromatic compounds under Lewis acid catalysis. mst.edu

Halogenation Reactions of Bicyclic Thiadienes

Halogenation reactions represent a fundamental class of transformations for introducing functional groups onto organic molecules. beilstein-archives.org In the context of bicyclic systems, the addition of halogens like bromine across a double bond is a common reaction. youtube.com The mechanism for the halogenation of an alkene typically involves the formation of a cyclic halonium ion intermediate. youtube.com A subsequent backside attack by the halide ion results in anti-addition across the double bond. youtube.com

In systems containing strained rings, electrophilic attack by a halogen can induce skeletal rearrangements. For instance, the bromination of a bicyclopropenyl system with bromine results in electrophilic attack that creates a cationoid intermediate. 182.160.97 This intermediate can then undergo an electrocyclic ring opening, leading to a rearranged diene product. 182.160.97 While specific studies on the halogenation of this compound are not detailed in the provided context, analogous reactivity would be expected, with the potential for either addition to the diene system or reactions involving ring-opening, depending on the specific substrate and reaction conditions.

Table 2: Summary of Reaction Types and Mechanisms
Reaction TypeKey Intermediate/Transition StateTypical ConditionsStereochemical Outcome
Photochemical IsomerizationExcited State (HOMO-LUMO transition)UV IrradiationProduct dependent on bond cleavage (e.g., C-S)
Thermal Cyclobutene Ring OpeningConrotatory transition stateHeatConrotatory
Photochemical Cyclobutene Ring OpeningDisrotatory transition stateUV IrradiationDisrotatory
Friedel-Crafts AlkylationCarbocation intermediateLewis Acid (e.g., AlCl₃)Electrophilic substitution
Alkene HalogenationCyclic halonium ionBr₂ or Cl₂Anti-addition

Desulfuration and Sulfuration Studies of 2-Thiabicyclo[3.2.0]hepta-3,6-dienesnih.gov

The extrusion of sulfur from 2-thiabicyclo[3.2.0]hepta-3,6-diene systems has been observed under thermal conditions. When subjected to a temperature of 285°C, various derivatives of this bicyclic compound undergo desulfuration to yield 1,2-benzenedicarbonitriles. researchgate.netresearchgate.net This reaction proceeds with moderate yields, typically ranging from 42% to 56%. researchgate.net

Detailed findings from these desulfuration studies are presented in the table below, illustrating the transformation of different 2-thiabicyclo[3.2.0]hepta-3,6-diene derivatives into their corresponding benzenedicarbonitrile products.

Table 1: Thermal Desulfuration of 2-Thiabicyclo[3.2.0]hepta-3,6-dienes | Compound | R¹ | R² | R³ | R⁴ | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | CH₃ | CH₃ | CH₃ | CH₃ | 8 | 56 | | 2 | CH₃ | CH₃ | H | CH₃ | 9 | 42 | | 3 | H | CH₃ | CH₃ | H | 10 | 55 | | 4 | CH₃ | H | H | CH₃ | 11 | 48 | | 5 | -(CH₂)₄- | H | H | 12 | 52 | | 6 | H | -(CH₂)₄- | H | 12 | 45 | | 7 | 5-(1,1-dimethylethyl) | H | H | H | Not specified | Not specified | Data sourced from studies on the thermal extrusion of sulfur from 2-thiabicyclo[3.2.0]hepta-3,6-dienes. researchgate.net

Sigmatropic Shifts within the Bicyclo[3.2.0]heptadiene Coremst.edu

The 2-thiabicyclo[3.2.0]hepta-3,6-diene system is also susceptible to thermal rearrangements, specifically sigmatropic shifts. st-andrews.ac.uk One notable example is the Cope rearrangement, a nih.govnih.gov sigmatropic shift, which has been observed in these heterocyclic structures. st-andrews.ac.uk

The thermal rearrangement of 6,7-dicyano-1,3,4,5-tetramethyl-2-thiabicyclo[3.2.0]hepta-3,6-diene serves as a key example of an antarafacial-antarafacial Cope rearrangement. st-andrews.ac.uk This transformation leads to the formation of 4,5-dicyano-1,3,6,7-tetramethyl-2-thiabicyclo[3.2.0]hepta-3,6-diene. Research indicates that these thermal isomerizations of 2-thiabicyclo[3.2.0]hepta-3,6-diene-6,7-dicarbonitriles to their 4,5-dicarbonitrile isomers occur at temperatures between 110-140°C, achieving high yields of 82-84%. st-andrews.ac.uk

The kinetics of this reaction have been studied, revealing it to be a first-order process. The rate of the reaction is largely unaffected by the polarity of the solvent. The activation parameters, with an enthalpy of activation (ΔH‡) of 120–140 kJ mol⁻¹ and an entropy of activation (ΔS‡) near 0 J K⁻¹ mol⁻¹, are consistent with a concerted, symmetry-allowed antarafacial-antarafacial Cope rearrangement. st-andrews.ac.uk

Table 2: Thermal Rearrangement of 2-Thiabicyclo[3.2.0]hepta-3,6-diene Derivatives

Reactant Product Temperature (°C) Yield (%)
6,7-dicyano-1,3,4,5-tetramethyl-2-thiabicyclo[3.2.0]hepta-3,6-diene 4,5-dicyano-1,3,6,7-tetramethyl-2-thiabicyclo[3.2.0]hepta-3,6-diene 110-140 82-84
Other 2-thiabicyclo[3.2.0]hepta-3,6-diene-6,7-dicarbonitriles Corresponding 4,5-dicarbonitrile isomers 110-140 82-84

This table summarizes the outcomes of thermal sigmatropic shifts within the 2-thiabicyclo[3.2.0]heptadiene core. st-andrews.ac.uk

In addition to thermal rearrangements, photochemical isomerization pathways have also been identified for these compounds. Irradiation of 2-thiabicyclo[3.2.0]hepta-3,6-diene-6,7-dicarbonitriles can lead to the formation of 1,7-dicarbonitrile isomers through the cleavage of the C-1-S bond. st-andrews.ac.uk

Spectroscopic Characterization Methodologies for 2 Thiabicyclo 3.2.0 Hepta 1 5 ,3 Diene and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Thiabicyclo[3.2.0]hepta-1(5),3-diene and related compounds. Through various NMR experiments, the connectivity of atoms and the stereochemistry of the molecule can be established.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For bicyclic thiophene (B33073) derivatives, ¹H NMR is crucial for determining the substitution pattern and the nature of the fused ring system. oup.com The chemical shifts (δ) of the protons are influenced by the electron density and the magnetic anisotropy of the surrounding atoms.

In analogues of this compound, the protons on the thiophene ring typically appear in the aromatic region of the spectrum. For instance, in thieno[3,2-b]thiophene (B52689), the protons resonate at specific chemical shifts that are characteristic of the fused ring system. chemicalbook.com The coupling constants (J) between adjacent protons provide valuable information about the connectivity of the atoms. For example, in some disubstituted thiophenes, the coupling constants are used to differentiate between isomers. tandfonline.com

The following table summarizes typical ¹H NMR chemical shifts for protons in environments analogous to those in this compound.

Proton EnvironmentTypical Chemical Shift (δ, ppm)
Thiophene Ring Protons6.5 - 8.0
Aliphatic Protons on Fused Ring2.0 - 4.5
Protons on SubstituentsVariable (dependent on the group)

This table is generated based on data from analogous compounds and serves as an illustrative guide.

Detailed analysis of ¹H NMR spectra of related bicyclo[3.2.0]heptane derivatives has been used to determine the configuration of substituents on the bicyclic skeleton, often relying on the analysis of spin-spin coupling constants. taltech.ee

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound and its analogues are indicative of their hybridization and chemical environment.

In substituted thieno[2,3-b]- and thieno[3,2-b]pyridines, the ¹³C NMR chemical shifts have been extensively studied and correlated with the electronic effects of the substituents. researchgate.net For the parent thiophene molecule, the carbon atoms have characteristic chemical shifts that are well-documented. chemicalbook.comspectrabase.comacs.org The carbon atoms in the fused bicyclic system of this compound are expected to have distinct signals that can be assigned based on comparison with related structures and theoretical calculations.

A representative table of expected ¹³C NMR chemical shifts for the carbon environments in this compound is presented below.

Carbon EnvironmentTypical Chemical Shift (δ, ppm)
Quaternary Carbons at Ring Fusion130 - 150
CH Carbons in Thiophene Ring110 - 130
Aliphatic Carbons in Fused Ring30 - 60

This table is generated based on data from analogous compounds and serves as an illustrative guide.

For example, in 4,6-dihydro-thieno[3,4-b]thiophene-2-carboxylic acid methyl ester, the carbon signals have been assigned using ¹³C NMR spectroscopy. strath.ac.uk

For more complex analogues of this compound, or when ¹H and ¹³C NMR spectra are insufficient for complete structural assignment, heteronuclear NMR techniques are employed. ipb.ptethz.chethernet.edu.et These two-dimensional (2D) NMR experiments establish correlations between different nuclei, typically ¹H and ¹³C.

Commonly used techniques include:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms, allowing for the assignment of protonated carbons.

The application of these techniques has been crucial in the structural determination of various heterocyclic compounds. ipb.pt For instance, in the detailed NMR analysis of 3-aza- and 3-oxabicyclo[3.2.0]heptane derivatives, 2D FT COSY, HSQC, and HMBC methods were instrumental in determining the configuration of substituents. taltech.ee

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectra of this compound and its analogues are characterized by absorption bands that arise from π-π* and n-π* electronic transitions. In molecules containing both electron-donating and electron-withdrawing groups, intramolecular charge-transfer (ICT) bands can be observed. acs.org

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure, the nature of any substituents, and the solvent. For example, the UV-Vis spectrum of thieno[3,4-c]thiophene derivatives with electron-withdrawing groups shows intense absorptions. acs.org The study of electronic transitions in thiophene-containing molecules is important for understanding their photophysical properties. researchgate.net

The following table provides a general range for the absorption maxima observed in thiophene-based systems.

Electronic TransitionTypical Absorption Maximum (λmax, nm)
π-π*200 - 400
Intramolecular Charge-Transfer (ICT)> 300 (can extend into the visible region)

This table is generated based on data from analogous compounds and serves as an illustrative guide.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the chemical bonds.

For this compound and its analogues, IR spectroscopy can be used to confirm the presence of the thiophene ring and to identify any functional groups attached to the bicyclic core. The characteristic vibrational frequencies of the thiophene ring include C-H stretching, C=C stretching, and C-S stretching modes. nii.ac.jpresearchgate.net

The IR spectra of substituted thiophenes show characteristic bands for the substituents, which can be used to confirm their presence. For example, a carbonyl group (C=O) will show a strong absorption in the range of 1650-1800 cm⁻¹. nii.ac.jp

Below is a table of characteristic IR absorption frequencies for functional groups relevant to this compound and its derivatives.

Functional GroupVibrational ModeTypical Frequency (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
Aromatic C=CStretching1600 - 1450
C-SStretching800 - 600

This table is generated based on data from analogous compounds and serves as an illustrative guide. nii.ac.jpresearchgate.netmit.edunist.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a fundamental analytical technique for the characterization of this compound and its analogues, primarily serving to confirm the molecular weight and elemental composition. The exact mass of the parent compound, this compound (C₆H₆S), is 110.01902136 Da. lookchem.com High-resolution mass spectrometry (HRMS) is particularly crucial, as it provides highly accurate mass measurements, often to within a few parts per million, which allows for the unambiguous determination of a compound's molecular formula. mdpi.comfrontiersin.org

The fragmentation patterns observed in the mass spectra of thieno[c]thiophene analogues and related fused thiophene systems provide valuable structural information. Electron impact (EI) mass spectrometry studies on compounds such as benzo[b]thiophene and thieno[2,3-b]thiophene (B1266192) derivatives show that characteristic fragment ions often arise from the cleavage of carbon-carbon bonds. nih.gov The stability of the molecular ion and the subsequent fragmentation pathways are significantly influenced by the nature and position of substituents on the bicyclic ring system. arkat-usa.org For instance, studies on substituted dihydrothiophene rings demonstrate that the presence of different functional groups can lead to complex fragmentation mechanisms, including skeletal rearrangements and ring expansions. arkat-usa.org Tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation of selected ions, helping to differentiate between isomers. researchgate.net

Below is an interactive data table summarizing representative mass spectrometry data for a generic substituted thieno[c]thiophene analogue.

Table 1. Representative Mass Spectrometry Data for a Thieno[c]thiophene Analogue
TechniqueIon Modem/z (Calculated)m/z (Found)AssignmentReference Method
HRMS (ESI)Positive294.0701294.0702[M+H]⁺Confirmation of molecular formula for a thieno-fused system. researchgate.net
HRMS (APCI-TOF)Negative422.1312422.1314[M-H]⁻High-accuracy mass determination for complex heterocycles. frontiersin.org
GC-MS (EI)Positive-181[M]⁺Molecular ion peak for a spirocyclic dihydrothiophene derivative. arkat-usa.org
GC-MS (EI)Positive-99Fragment IonResult of molecular ion decomposition via ring expansion/rearrangement. arkat-usa.org

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of this compound and its analogues in the solid state. This powerful technique provides unequivocal information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. frontiersin.orgresearchgate.net

For fused thiophene systems, crystallographic studies are essential for understanding the planarity and rigidity of the molecular framework. researchgate.net Analysis of single-crystal X-ray structures of thienothiophene derivatives has shown that steric hindrance from substituents can cause significant deviations from planarity, which can be quantified by measuring the torsion angles between the fused rings. acs.org For example, the crystal structure of one analogue revealed a torsion angle of 161°, indicating a non-planar conformation. acs.org

Furthermore, X-ray crystallography reveals crucial details about the intermolecular interactions and packing motifs in the crystal lattice. Thieno-fused aromatic compounds often exhibit specific packing arrangements, such as herringbone patterns, which are dictated by π-π stacking and other non-covalent interactions. acs.org Studies on polymers incorporating the thieno[3,2-b]thiophene core have used X-ray diffraction to characterize the orientation of crystalline domains and the lamellar stacking of polymer chains. acs.orgnist.gov These analyses provide key parameters like π-stacking distances, which are vital for understanding the material's electronic properties.

The table below presents typical crystallographic data that can be obtained for an analogue of this compound.

Table 2. Representative Single-Crystal X-ray Diffraction Data for a Substituted Thieno[c]thiophene Analogue
ParameterTypical Value/DescriptionSignificance
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry elements within the crystal.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit in the crystal lattice.
Dihedral Anglee.g., 161°Quantifies the deviation from planarity between fused rings. acs.org
π-Stacking Distance~3.5 - 3.8 ÅIndicates the distance between parallel aromatic rings, influencing electronic transport. acs.orgnist.gov
Packing MotifHerringbone / LamellarDescribes the overall arrangement of molecules in the solid state. acs.orgacs.org

Theoretical and Computational Investigations of 2 Thiabicyclo 3.2.0 Hepta 1 5 ,3 Diene Systems

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for understanding the energetics, reactivity, and reaction pathways of complex molecules like 2-thiabicyclo[3.2.0]hepta-1(5),3-diene. These methods provide insights that are often difficult to obtain through experimental means alone.

Semiempirical methods, such as Austin Model 1 (AM1), offer a computationally efficient approach to predict molecular properties. While detailed AM1 studies specifically on this compound are not extensively documented in the reviewed literature, the utility of this method has been demonstrated for predicting the reactivity of related heterocyclic systems. For instance, AM1 calculations have been successfully used to correctly predict the preferred regioselectivity and orientation in 1,3-dipolar cycloaddition reactions. This suggests that the AM1 method can be a valuable tool for preliminary assessments of the reactivity of the diene system in this compound towards various dipolarophiles, providing insights into the energetics of different reaction pathways.

Density Functional Theory (DFT) has become a standard method for investigating the intricacies of chemical reactions involving bicyclic systems. Studies on related compounds and reaction types provide a framework for understanding the mechanisms involving this compound.

Computational investigations into the reactions of similar heterocyclic systems, such as 2-aminothiazoles with acetylenedicarboxylates, have utilized DFT to explore competing reaction pathways. researchgate.net These studies have shown that [2+2] and [4+2] cycloadditions can proceed stepwise from a common dipolar intermediate. researchgate.net A key finding relevant to the bicyclo[3.2.0]hepta system is the computational evidence for a thermal disrotatory ring opening of the fused cyclobutene (B1205218) intermediate. researchgate.net

Furthermore, DFT calculations at the B3LYP/6-31G* level of theory have been employed to determine the relative energies of various C₅H₄S isomers, which are structurally related to the core of this compound. wisc.edu These calculations are crucial for understanding the thermodynamic stability of the molecule relative to its isomers. For example, the relative energies (including zero-point vibrational energy) of several C₅H₄S isomers have been computed, providing a landscape of their thermodynamic stability. wisc.edu

Table 1: Calculated Relative Energies of C₅H₄S Isomers Using DFT (B3LYP/6-31G*) wisc.edu
IsomerRelative Energy (kcal/mol)
2-Thienylcarbene0.0
3-Thienylcarbene1.5
2-Thiabicyclo[3.1.0]hexa-3,5-diene-10.3
(s-Z)-α-Thial methylenecyclopropene-2.5

Conformational Analysis and Strain Energy Calculations

The this compound molecule possesses a rigid, fused-ring structure. The fusion of a five-membered thiophene-like ring with a four-membered cyclobutene ring introduces significant ring strain. This inherent strain is a critical factor influencing the molecule's geometry and reactivity.

While specific strain energy calculations for this compound were not found in the surveyed literature, the analysis of related structures provides valuable insights. The parent bicyclo[3.2.0]heptane system is known to be strained, and the introduction of double bonds and a heteroatom further modifies this. DFT calculations on a related 2-oxa-6-thiabicyclo[3.2.0]heptane scaffold have been used to determine its optimized conformer. nih.gov Such studies indicate that the molecule adopts a puckered, non-planar conformation to alleviate some of the steric and torsional strain. The conformation is dictated by the balance between angle strain in the four- and five-membered rings and the torsional strain along the ring-fusion bond.

Electronic Structure and Bonding Analysis

The arrangement of electrons and bonds in this compound governs its chemical behavior, particularly in pericyclic reactions where it can act as a diene.

Frontier Molecular Orbital (FMO) theory is essential for explaining the outcomes of concerted reactions, such as cycloadditions. masterorganicchemistry.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the feasibility and stereochemical course of the reaction. masterorganicchemistry.com

In the context of this compound acting as a diene, its reactivity with a dienophile is governed by the energy and symmetry of its HOMO and the dienophile's LUMO. masterorganicchemistry.comlibretexts.org Conversely, in an inverse-electron-demand scenario, the interaction would be between the diene's LUMO and the dienophile's HOMO. libretexts.org Computational studies on related dienes, such as 4-alkenyl-2-aminothiazoles, have involved calculations of HOMO energy values to understand their reactivity in [4+2] cycloadditions. researchgate.net The energy gap between the interacting orbitals is a key indicator of reactivity; a smaller gap generally corresponds to a more facile reaction.

Table 2: Conceptual FMO Interactions in Cycloaddition Reactions
Reaction TypeDiene OrbitalDienophile OrbitalGoverning Factor
Normal Electron DemandHOMO (Nucleophile)LUMO (Electrophile)Constructive orbital overlap masterorganicchemistry.com
Inverse Electron DemandLUMO (Electrophile)HOMO (Nucleophile)Energy gap and orbital symmetry libretexts.org

The presence of the sulfur heteroatom and the conjugated π-system in this compound results in a non-uniform distribution of electron density and significant electron delocalization. The electronegativity of sulfur compared to carbon leads to a polarization of the C-S bonds.

Computational methods can quantify this charge distribution. For example, DFT calculations on the related C₅H₄S isomer, 2-thiabicyclo[3.1.0]hexa-3,5-diene, predict a non-zero dipole moment, indicating an asymmetric charge distribution within the molecule. wisc.edu This polarization affects the molecule's electrostatic potential and influences how it interacts with other polar or charged species, playing a role in the regioselectivity of its reactions.

Table 3: Calculated Dipole Moment for a Related C₅H₄S Isomer wisc.edu
CompoundCalculation MethodDipole Moment (Debye)
2-Thiabicyclo[3.1.0]hexa-3,5-dieneRB3LYP/6-31G(d)0.148

Reaction Pathway Modeling and Prediction of Selectivity

Theoretical and computational chemistry plays a pivotal role in elucidating the complex reaction mechanisms of strained heterocyclic systems such as this compound and its isomers. While detailed computational studies specifically on the 1(5),3-diene isomer are not extensively documented in publicly available literature, significant research on the closely related 2-thiabicyclo[3.2.0]hepta-3,6-diene systems provides a robust framework for understanding the plausible reaction pathways and predicting selectivity. The primary reaction pathway that has been the subject of both experimental and theoretical interest is the thermal pericyclic rearrangement, particularly the Cope rearrangement.

Experimental studies have demonstrated that substituted 2-thiabicyclo[3.2.0]hepta-3,6-dienes undergo a thermal isomerization. This transformation is characterized as a concerted, symmetry-allowed antarafacial-antarafacial Cope rearrangement. mst.edu This type of pericyclic reaction involves the reorganization of six electrons over a cyclic transition state, leading to a constitutional isomer of the starting material.

Kinetic studies on the thermal rearrangement of various 2-thiabicyclo[3.2.0]hepta-3,6-diene-6,7-dicarbonitriles have been conducted to determine the activation parameters for this process. mst.edu The reactions exhibit first-order kinetics and are largely independent of solvent polarity, which is consistent with a concerted mechanism. The experimental activation parameters for these rearrangements provide valuable benchmarks for computational models.

Computational modeling of such pericyclic reactions typically employs quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations. These methods are used to map the potential energy surface of the reaction, locating the transition state structures and calculating the activation energies. For a Cope rearrangement, computational models can predict whether the reaction will proceed through a concerted or a stepwise mechanism and can also elucidate the stereochemical outcome (e.g., antarafacial-antarafacial).

While specific computational data for the title compound is scarce, studies on analogous heterocyclic systems have utilized methods like B3LYP to investigate reaction mechanisms. nih.gov For the thermal rearrangement of 2-thiabicyclo[3.2.0]hepta-3,6-dienes, theoretical models would be expected to confirm the concerted nature of the Cope rearrangement and provide calculated activation energies in agreement with the experimental data. Furthermore, these models could be used to predict how substituents on the bicyclic framework would affect the activation barrier and the selectivity for different rearrangement pathways. For instance, electron-donating or electron-withdrawing groups at various positions could influence the stability of the transition state and thus the reaction rate and product distribution.

In addition to the Cope rearrangement, computational studies can also model other potential reaction pathways, such as the isomerization of the 2-thiabicyclo[3.2.0]heptadiene system to a thiepin ring. This valence isomerization is another pericyclic reaction that can be investigated using theoretical methods to determine its feasibility and the associated energy barriers.

The following table summarizes the experimental activation parameters for the thermal Cope rearrangement of substituted 2-thiabicyclo[3.2.0]hepta-3,6-diene derivatives, which serve as a basis for the validation of theoretical models.

ReactantProductActivation Enthalpy (ΔH‡) (kJ/mol)Activation Entropy (ΔS‡) (J/K·mol)
1,3,4-Trimethyl-2-thiabicyclo[3.2.0]hepta-3,6-diene-6,7-dicarbonitrile1,3,4-Trimethyl-2-thiabicyclo[3.2.0]hepta-3,6-diene-4,5-dicarbonitrile120-140≈ 0
1,3,5-Trimethyl-2-thiabicyclo[3.2.0]hepta-3,6-diene-6,7-dicarbonitrile1,3,5-Trimethyl-2-thiabicyclo[3.2.0]hepta-3,6-diene-4,5-dicarbonitrile120-140≈ 0
1,3,4,5-Tetramethyl-6,7-dicyano-2-thiabicyclo[3.2.0]hepta-3,6-diene1,3,6,7-Tetramethyl-4,5-dicyano-2-thiabicyclo[3.2.0]hepta-3,6-diene~135 (32.2 kcal/mol)~ -0.3 (-0.07 e.u.)

Synthetic Applications and Future Research Directions for 2 Thiabicyclo 3.2.0 Hepta 1 5 ,3 Diene Derivatives

Role as Synthetic Intermediates in Organic Synthesis

The strained four- and five-membered rings of the 2-thiabicyclo[3.2.0]hepta-1(5),3-diene scaffold render it susceptible to a variety of chemical transformations. These derivatives are not merely synthetic curiosities but function as pivotal intermediates in controlled chemical pathways. A key reaction that highlights their utility is the thermal isomerization, which often proceeds through a concerted pericyclic mechanism.

One of the most significant transformations is the Cope rearrangement. researchgate.netresearchgate.net For instance, the thermal rearrangement of 6,7-dicyano-1,3,4,5-tetramethyl-2-thiabicyclo[3.2.0]hepta-3,6-diene at 140°C yields the isomer 4,5-dicyano-1,3,6,7-tetramethyl-2-thiabicyclo[3.2.0]hepta-3,6-diene. researchgate.netst-andrews.ac.uk This reaction was identified as a rare example of a symmetry-allowed antarafacial-antarafacial Cope rearrangement. researchgate.netresearchgate.netmst.edu The kinetics of these first-order reactions are largely independent of solvent polarity, with activation parameters supporting a concerted mechanism. mst.edu Photochemical isomerizations have also been observed, leading to different rearrangement products via cleavage of the C-1 to sulfur bond. mst.eduacs.org These distinct reactivity modes under thermal and photochemical conditions underscore the value of these compounds as controllable synthetic intermediates.

Precursors for the Formation of Other Heterocyclic Ring Systems (e.g., Thiepins)

A primary application of this compound derivatives is their role as precursors to thiepins, a seven-membered sulfur-containing heterocyclic system. The general synthetic strategy involves a [2+2] cycloaddition reaction between a thiophene (B33073) derivative and an electron-deficient acetylene (B1199291), such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.netresearchgate.net This cycloaddition forms a 2-thiabicyclo[3.2.0]hepta-3,6-diene intermediate, which can then undergo a valence isomerization (a ring-opening of the cyclobutene (B1205218) moiety) to furnish the final thiepin product. researchgate.netresearchgate.net

This method has been successfully applied to synthesize the first monocyclic thiepins. researchgate.netresearchgate.net For example, the reaction of 3-pyrrolidinothiophenes with DMAD at low temperatures (-30°C) yields a 2-thiabicyclo[3.2.0]hepta-3,6-diene which subsequently isomerizes to the corresponding pyrrolidinothiepin. researchgate.netresearchgate.net The antiaromatic character of these thiepins is demonstrated by their tendency to readily eliminate sulfur. researchgate.netresearchgate.net This transformation from a stable thiophene to a transient bicyclic intermediate and finally to a thiepin showcases a powerful ring-expansion strategy. researchgate.net

Table 1: Synthesis of Thiepins via this compound Intermediates
Thiophene ReactantAcetylene ReactantBicyclic IntermediateFinal Thiepin ProductReference
(4-methyl-) 3-pyrrolidinothiopheneDimethyl acetylenedicarboxylate (DMAD)6,7-di(methoxycarbonyl)-(4-methyl)-5-pyrrolidino-2-thiabicyclo[3.2.0]hepta-3,6-diene3,4-di(methoxycarbonyl)-(6-methyl-)5-pyrrolidinothiepin researchgate.netresearchgate.net
3-pyrrolidinobenzo[b]thiopheneDimethyl acetylenedicarboxylate (DMAD)6,7-di(methoxycarbonyl)-5-pyrrolidino-2-thiabenzo[b]bicyclo[3.2.0]hepta-3,6-diene3,4-Di(methoxycarbonyl)-5-pyrrolidinobenzo[b]thiepin researchgate.netresearchgate.net
2,3,4,5-tetramethylthiophene (B84961)Dicyanoacetylene6,7-dicyano-1,3,4,5-tetramethyl-2-thiabicyclo[3.2.0]hepta-3,6-dieneNot isolated; intermediate rearranges researchgate.netst-andrews.ac.uk

Exploration of Novel Cascade and Multicomponent Reactions Incorporating the Bicyclic Scaffold

Cascade and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by forming multiple chemical bonds in a single operation. The strained this compound scaffold is an ideal candidate for incorporation into such reaction sequences. researchgate.net While specific cascade reactions originating from the parent compound are an emerging area, the synthesis of related bicyclo[3.2.0]heptane systems often employs cascade strategies. taltech.ee These reactions can be initiated by processes like Michael additions, leading to sequential intramolecular cyclizations. The development of novel cascade reactions involving this bicyclic system could provide rapid access to complex, fused tricyclic skeletons and other unique molecular frameworks. researchgate.nettaltech.ee

Development of Asymmetric Synthesis Strategies for Enantiomerically Pure Bicyclic Thiadienes

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug discovery. For this compound derivatives, the development of asymmetric synthetic routes is a key research objective. researchgate.net Strategies for achieving this can be broadly categorized into two approaches: using chiral starting materials or employing chiral catalysts. For analogous bicyclo[3.2.0]heptane systems, asymmetric synthesis has been achieved via [2+2] photocyclization of substrates bearing a chiral auxiliary. taltech.ee Another powerful approach involves the use of chiral transition metal catalysts, such as rhodium complexes, to control the stereochemistry of the cyclization process. nih.gov Applying these principles, such as iridium-catalyzed asymmetric allylic amination followed by cyclization, could provide a viable pathway to enantiomerically enriched this compound derivatives. taltech.ee

Investigation of New Catalytic Methods for Transformations of this compound Derivatives

Catalysis is crucial for developing efficient and selective transformations. In the context of this compound chemistry, catalysts can be employed both for the synthesis of the bicyclic system and for its subsequent functionalization. The initial [2+2] cycloaddition between thiophenes and acetylenes can be facilitated by Lewis acids. st-andrews.ac.uk Furthermore, transition metal catalysis holds immense potential for derivatization. For example, palladium-catalyzed C-H activation has been used to synthesize functionalized bicyclo[3.2.0]heptane lactones from different precursors, a strategy that could be adapted for sulfur-containing analogues. rsc.org Other metals like platinum, ruthenium, and iridium have been shown to catalyze the cycloisomerization of enynes to form related azabicyclo[3.2.0]heptanes, suggesting that a rich field of catalytic transformations awaits exploration for the this compound core. taltech.ee

Design and Synthesis of Novel Functionalized Derivatives with Tailored Reactivity

The reactivity and synthetic utility of the this compound scaffold can be precisely controlled by the introduction of various functional groups. The synthesis of derivatives bearing electron-withdrawing groups (e.g., methoxycarbonyl, cyano) or electron-donating groups (e.g., alkyl, pyrrolidino) has been reported. st-andrews.ac.ukresearchgate.net These substituents influence the electronic properties of the diene and cyclobutene moieties, thereby affecting the conditions required for subsequent reactions like the Cope rearrangement or the ring-opening to thiepins. researchgate.netst-andrews.ac.uk The strategic design and synthesis of new derivatives with tailored electronic and steric properties will continue to be a vital area of research, enabling access to new reaction pathways and novel molecular structures.

Table 2: Examples of Functionalized this compound Derivatives
Derivative NameKey Functional GroupsSynthetic PrecursorsReference
6,7-di(methoxycarbonyl)-(4-methyl)-5-pyrrolidino-2-thiabicyclo[3.2.0]hepta-3,6-dieneMethoxycarbonyl, Methyl, Pyrrolidino(4-methyl-) 3-pyrrolidinothiophene, DMAD researchgate.net
6,7-dicyano-1,3,4,5-tetramethyl-2-thiabicyclo[3.2.0]hepta-3,6-dieneCyano, Methyl2,3,4,5-tetramethylthiophene, Dicyanoacetylene st-andrews.ac.uk
3,4-benzo-2-thiabicyclo[3.2.0]hepta-1,3-dieneFused Benzo Ring(o-Mercaptobenzyl)triphenylphosphonium bromide, Phthalaldehyde acs.org

Future Computational Guidance in Reaction Discovery and Optimization for Bicyclic Sulfur Heterocycles

Computational chemistry has become an indispensable tool in modern organic synthesis for elucidating reaction mechanisms and predicting chemical reactivity. escholarship.org For complex transformations involving bicyclic sulfur heterocycles, quantum chemical calculations can provide deep insights into reaction pathways, transition states, and activation energies. escholarship.orgbeilstein-journals.org Such studies can help rationalize observed phenomena, like the preference for the antarafacial-antarafacial Cope rearrangement, and predict the feasibility of new, undiscovered reactions. mst.edu As computational methods become more powerful and accessible, they will play an increasingly important role in the de novo design of experiments, guiding the selection of substrates, catalysts, and reaction conditions to optimize the synthesis and transformation of this compound derivatives. beilstein-journals.org This synergy between theoretical prediction and experimental validation will accelerate the discovery of novel synthetic methodologies and applications for this versatile class of compounds.

Q & A

Basic: What established synthetic routes exist for 2-thiabicyclo[3.2.0]hepta-1(5),3-diene, and what are their comparative yields?

Answer:
The primary method involves a Wittig reaction between cyclobutene-1,2-dione and a bisylide derived from dimethylthioether α,α'-bis(triphenylphosphonium) dichloride, yielding ~5% of the target compound . Alternative routes include ring-closure strategies, such as thiophene ring formation or simultaneous dual-ring synthesis, though yields are not explicitly reported . Challenges include low efficiency due to steric strain in the bicyclic system. Researchers should optimize reaction conditions (e.g., temperature, solvent polarity) and consider alternative precursors to improve yields.

Advanced: How does annulation influence the electronic structure and reactivity of the thiophene ring in this compound?

Answer:
Annulation reduces electron delocalization in the thiophene ring, as evidenced by its preference for bromine addition (forming tetrabromide derivatives) over electrophilic substitution . This contrasts with unstrained thiophenes, which typically undergo substitution. Computational studies (e.g., DFT) are recommended to quantify aromaticity loss and localized electron density. Experimental validation could involve UV-Vis spectroscopy to compare absorption maxima with non-annulated thiophenes .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • Mass Spectrometry (MS): Confirms molecular ion peaks and fragmentation patterns consistent with the bicyclic structure .
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify unique proton environments (e.g., bridgehead hydrogens) and sulfur-induced deshielding effects .
  • X-ray Crystallography: Resolves bond angles and strain metrics, critical for validating computational models .

Advanced: How can researchers resolve contradictions in reaction outcomes, such as unexpected decomposition products?

Answer:
For example, thermal decomposition of related bicyclic sulfides may yield benzene instead of expected isomers due to competing thiepin intermediacy and sulfur extrusion . To address such discrepancies:

  • Conduct kinetic studies (e.g., variable-temperature NMR) to track intermediate formation.
  • Use isotopic labeling (e.g., 34^{34}S) to trace sulfur migration pathways.
  • Compare experimental data with computed reaction pathways (e.g., Gaussian transition-state modeling) .

Methodological: How should researchers design experiments to measure thermodynamic parameters for reactions involving this compound?

Answer:

  • Reaction Calorimetry: Directly measure enthalpy changes (ΔrH°) for hydrogenation or oxidation reactions. For example, hydrogenation of analogous bicyclic dienes exhibits ΔrH° ≈ -262 kJ/mol .
  • Van’t Hoff Analysis: Use temperature-dependent equilibrium constants (K) to derive ΔG° and ΔS°.
  • Safety Note: Ensure protocols align with hazardous material guidelines (e.g., PPE, ventilation) due to compound instability .

Advanced: What computational approaches best predict the stability and reactivity of strained heterocycles like this compound?

Answer:

  • Molecular Mechanics (MM2/MM3): Calculate strain energy and compare with experimental thermochemical data (e.g., heat of hydrogenation) .
  • Density Functional Theory (DFT): Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • NMR Chemical Shift Prediction: Tools like ACD/Labs or GIAO-DFT validate experimental spectral assignments .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Storage: Keep in airtight containers under inert gas (e.g., N2_2) to prevent oxidation .

Advanced: How do steric and electronic effects govern regioselectivity in functionalization reactions of this compound?

Answer:
Steric hindrance at bridgehead positions directs reactions to less strained sites. For instance, benzoylation occurs at the less hindered carbon, while bromine adds across the strained double bond . To probe regioselectivity:

  • Perform competitive kinetic experiments with varying electrophiles.
  • Use X-ray crystallography to map electron density distributions .

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